环吡酮-d11 β-D-葡萄糖醛酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

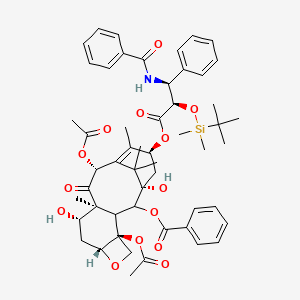

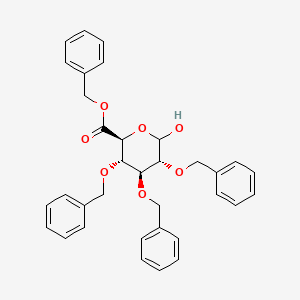

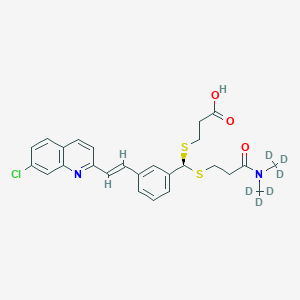

Ciclopirox-d11 β-D-Glucuronide is the deuterium labeled Ciclopirox β-D-Glucuronide . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

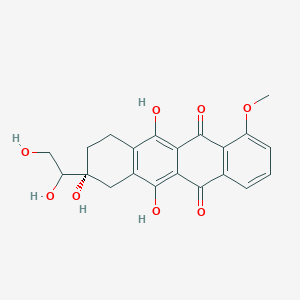

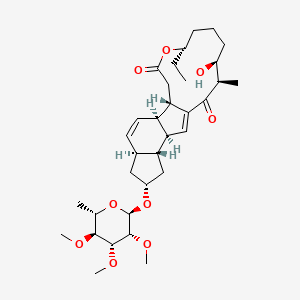

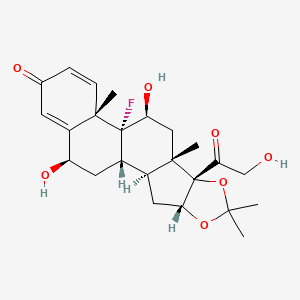

Molecular Structure Analysis

The molecular weight of Ciclopirox-d11 β-D-Glucuronide is 394.46, and its formula is C18H14D11NO8 . The SMILES representation of its structure is also provided .Physical and Chemical Properties Analysis

Ciclopirox-d11 β-D-Glucuronide has a molecular weight of 394.46 and a formula of C18H14D11NO8 . Other specific physical and chemical properties are not provided in the searched resources.科学研究应用

药物开发

环吡酮-d11 β-D-葡萄糖醛酸是环吡酮 β-D-葡萄糖醛酸的氘标记版本 {svg_1}. 氘,一种氢的稳定同位素,通常被整合到药物分子中,作为药物开发过程量化过程中的示踪剂 {svg_2}. 这使得研究人员能够追踪药物在体内的分布、代谢和排泄 {svg_3}.

药代动力学

环吡酮-d11 β-D-葡萄糖醛酸中的氘标记可以影响药物的药代动力学和代谢特征 {svg_4}. 这意味着它可以用于研究以了解人体如何吸收、分布、代谢和排泄环吡酮 {svg_5}.

生物学研究

环吡酮-d11 β-D-葡萄糖醛酸可用于生物学研究,以研究环吡酮及其代谢产物的效应 {svg_6}. 例如,它可以帮助研究人员了解环吡酮如何与生物系统相互作用,以及它对各种生物过程的潜在影响 {svg_7}.

化学研究

在化学领域,环吡酮-d11 β-D-葡萄糖醛酸可用于研究环吡酮的化学性质和反应 {svg_8}. 氘标记可以提供有关环吡酮化学行为的有价值的见解 {svg_9}.

医学研究

环吡酮-d11 β-D-葡萄糖醛酸可用于医学研究,以研究环吡酮的治疗效果和潜在副作用 {svg_10}. 这有助于开发新的治疗方法并改进现有的治疗方法 {svg_11}.

药物研究

在药物研究中,环吡酮-d11 β-D-葡萄糖醛酸可用于研究基于环吡酮的药物的制剂、稳定性和有效性 {svg_12}. 这可以有助于开发更有效和更安全的药物产品 {svg_13}.

作用机制

Target of Action

Ciclopirox-d11 β-D-Glucuronide is the deuterium labeled Ciclopirox β-D-Glucuronide . Ciclopirox is a broad-spectrum antifungal medication that also has antibacterial and anti-inflammatory properties . Its main mode of action is thought to be its high affinity for trivalent cations, which inhibit essential co-factors in enzymes .

Mode of Action

Unlike antifungals such as itraconazole and terbinafine, which affect sterol synthesis, ciclopirox is thought to act through the chelation of polyvalent metal cations, such as Fe 3+ and Al 3+ . This interaction with its targets leads to changes in the normal functioning of the enzymes, thereby inhibiting the growth of the fungi .

Biochemical Pathways

Ciclopirox exhibits either fungistatic or fungicidal activity in vitro against a broad spectrum of fungal organisms, such as dermatophytes, yeasts, dimorphic fungi, eumycetes, and actinomycetes . The affected pathways and their downstream effects are primarily related to the inhibition of essential enzymes in these organisms .

Pharmacokinetics

Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . .

Result of Action

The molecular and cellular effects of Ciclopirox-d11 β-D-Glucuronide’s action would be expected to mirror those of Ciclopirox. This includes the inhibition of essential enzymes in fungal organisms, leading to their inability to grow and reproduce .

属性

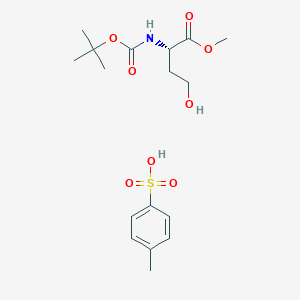

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ciclopirox-d11 β-D-Glucuronide involves the conversion of Ciclopirox to its glucuronide form using β-D-Glucuronic acid. Deuterium labeling is introduced during the synthesis process to obtain the final product with d11 isotopic labeling.", "Starting Materials": [ "Ciclopirox", "β-D-Glucuronic acid", "Deuterium oxide (D2O)", "Sodium hydroxide (NaOH)", "Sodium borohydride (NaBH4)", "Sodium cyanoborohydride (NaCNBH3)", "Methanol (MeOH)", "Acetic acid (AcOH)", "Dichloromethane (DCM)", "Diethyl ether (Et2O)", "Water (H2O)" ], "Reaction": [ "Step 1: Dissolve Ciclopirox in DCM and add NaOH solution. Stir the mixture at room temperature for 1 hour to obtain the sodium salt of Ciclopirox.", "Step 2: Add β-D-Glucuronic acid to the reaction mixture and stir at room temperature for 24 hours to obtain Ciclopirox β-D-Glucuronide.", "Step 3: Add NaBH4 to the reaction mixture and stir at room temperature for 2 hours to reduce any remaining Ciclopirox to its alcohol form.", "Step 4: Add NaCNBH3 to the reaction mixture and stir at room temperature for 2 hours to introduce deuterium labeling at the alcohol position.", "Step 5: Quench the reaction with water and extract the product with DCM.", "Step 6: Wash the organic layer with water and dry over Na2SO4.", "Step 7: Concentrate the organic layer under reduced pressure and dissolve the residue in MeOH.", "Step 8: Add AcOH to the solution and stir at room temperature for 1 hour to obtain the final product, Ciclopirox-d11 β-D-Glucuronide.", "Step 9: Purify the product by column chromatography using Et2O/MeOH as the eluent." ] } | |

CAS 编号 |

1279033-13-4 |

分子式 |

C₁₈H₁₄D₁₁NO₈ |

分子量 |

394.46 |

同义词 |

1-[(6-Cyclohexyl-d11-4-methyl-2-oxo-1(2H)-pyridinyl)oxy]-1-deoxy-β-D-glucopyranuronic Acid; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[[(5S)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate](/img/structure/B1140623.png)

![(2R)-5-[1-[3-(dibenzylamino)phenyl]propyl]-4-hydroxy-2-(2-phenylethyl)-2-prop-1-ynyl-3H-pyran-6-one](/img/structure/B1140626.png)

![(4R)-3-[(2S,3S)-2-Acetyl-3-[3-[bis(phenylmethyl)amino]phenyl]-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B1140627.png)

![cis-5-Fluoro-1-[2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1,3-oxathiolan-5-YL]-2,4(1H,3H)-pyrimidinedione](/img/structure/B1140630.png)

![[(2S,3R,4S,5S,6R)-2-[[(1R,5R,7E,9E,11R,12R,14R,16R,18S,19S)-16-[tert-butyl(dimethyl)silyl]oxy-11-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-18-methoxy-5,12-dimethyl-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-5-[(2S,4R,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B1140635.png)

![[5-[5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-2-[[(1R,5R,11R,12R,14R,16S,18S)-16-[tert-butyl(dimethyl)silyl]oxy-18-methoxy-5,12-dimethyl-11-[6-methyl-5-(methylamino)oxan-2-yl]oxy-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B1140637.png)